molecular formula Tb73 B1169412 QuadraSil MP CAS No. 1225327-73-0

QuadraSil MP

Cat. No.: B1169412
CAS No.: 1225327-73-0
M. Wt: 11601.551 g/mol
InChI Key: XZMOPUYDVZOXSD-UHFFFAOYSA-N
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Description

QuadraSil MP is a silica-based metal scavenger used for the removal of metal impurities from various chemical processes. It is part of the QuadraSil range, which includes both spherical and non-spherical silica beads designed to optimize metal scavenging potential. This compound is particularly effective in removing metal contaminants from both organic and aqueous systems, making it a valuable tool in pharmaceutical and fine chemical processing .

Preparation Methods

Synthetic Routes and Reaction Conditions

QuadraSil MP is synthesized by functionalizing silica beads with specific chemical groups that enhance their metal scavenging capabilities. The functionalization process involves the attachment of mercaptopropyl groups to the silica surface, which provides the necessary chemical affinity for metal ions .

Industrial Production Methods

In industrial settings, this compound is produced by treating silica beads with mercaptopropyltrimethoxysilane under controlled conditions. This process ensures a high loading of functional groups on the silica surface, resulting in efficient metal scavenging properties. The silica beads are then dried and sieved to obtain the desired particle size distribution .

Chemical Reactions Analysis

Types of Reactions

QuadraSil MP primarily undergoes adsorption reactions, where metal ions are captured and bound to the functional groups on the silica surface. This process is highly selective and efficient, allowing for the removal of trace metal contaminants from various solutions .

Common Reagents and Conditions

The common reagents used in conjunction with this compound include metal salts such as palladium acetate, copper bromide, and iron chloride. The scavenging process typically occurs at room temperature and can be performed in both batch and continuous flow systems .

Major Products Formed

The major products formed from the reactions involving this compound are metal-bound silica beads, which can be easily separated from the solution by filtration. This results in purified solutions with significantly reduced metal ion concentrations .

Mechanism of Action

The mechanism of action of QuadraSil MP involves the adsorption of metal ions onto the functionalized silica surface. The mercaptopropyl groups on the silica beads form strong chemical bonds with metal ions, effectively capturing and immobilizing them. This process is facilitated by the high surface area and fast kinetics of the silica beads, which allow for rapid and efficient metal uptake .

Biological Activity

QuadraSil MP is a specialized silica-based compound known for its unique properties and applications in various fields, including catalysis and biomedicine. This article focuses on the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of this compound

This compound is a functionalized silica material that has been studied for its ability to scavenge catalysts and enhance biological processes. Its structure allows for interactions with biomolecules, making it a candidate for applications in drug delivery and enzyme stabilization.

Mechanisms of Biological Activity

  • Catalyst Scavenging : this compound has shown significant efficacy in deactivating catalysts used in chemical reactions. For instance, it was found to deactivate SABRE (Signal Amplification By Reversible Exchange) active species effectively, which is crucial in hyperpolarization techniques for MRI applications. The average relaxation time of the active species in the presence of this compound was noted to be 96.6% that of isolated pyridine, indicating its strong interaction with catalytic systems .
  • Enzyme Stabilization : Research has indicated that this compound can stabilize enzymes against thermal denaturation. This property is particularly valuable in pharmaceutical formulations where enzyme activity must be maintained under varying conditions. The compound demonstrated the ability to enhance the activity of certain enzymes significantly, which could lead to improved therapeutic outcomes .

Case Studies

  • Inhibition Studies : In a study assessing the inhibitory effects of various compounds on human glucocerebrosidase (GCase), this compound was part of a formulation that enhanced enzyme activity significantly compared to controls. The multivalent presentation of compounds including QuadraSil led to enhanced inhibition rates ranging from 80-100% at specific concentrations .
  • Thermal Stability : In experiments designed to evaluate the thermal stability of enzymes in the presence of this compound, results showed a considerable increase in resistance to thermal denaturation at low concentrations (1 μM). This suggests that this compound could serve as an effective stabilizing agent for therapeutic enzymes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Parameter Measured Result
Catalyst ScavengingRelaxation Time (%)96.6% of isolated pyridine
Enzyme StabilizationGCase Activity Enhancement20-25% increase at 10 μM
Thermal ResistanceDenaturation Temperature (°C)Increased stability at 1 μM

Properties

CAS No.

1225327-73-0

Molecular Formula

Tb73

Molecular Weight

11601.551 g/mol

IUPAC Name

terbium

InChI

InChI=1S/73Tb

InChI Key

XZMOPUYDVZOXSD-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

Origin of Product

United States

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